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Compound of Interest

1,2-Diazaspiro[2.3]hex-1-en-5-
Compound Name:
amine hydrochloride

CAS No.: 2241130-20-9

Cat. No.: B2481555

Get Quote

\ J

Compound: 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride CAS: 2241130-20-9 (or
related salt forms) Key Application: Synthesis of "silent” photoaffinity probes for in vivo
pharmacokinetics and target engagement studies.[1][2][3][4][5]

Introduction: The "Minimalist" Advantage

In chemical proteomics, the success of a photoaffinity probe depends on how well it mimics the
parent drug. Traditional photoreactive groups (benzophenones, aryl azides, trifluoromethyl-
phenyl-diazirines) are bulky and often disrupt the delicate ligand-protein binding interface.

1,2-Diazaspiro[2.3]hex-1-en-5-amine represents a new generation of aliphatic diazirines. Its
spirocyclic cyclobutane scaffold offers unique advantages:

» Steric Silence: It is nearly isosteric with common saturated rings (e.g., piperidine,
morpholine, cyclobutane), allowing it to replace these moieties in a drug scaffold without
significantly altering binding affinity.
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e High Fsp? Character: Unlike aromatic tags, it maintains the solubility and physicochemical
properties of the parent ligand.

« Efficient Crosslinking: Upon irradiation at 365 nm, the diazirine yields a reactive carbene that
inserts into nearby C-H, O-H, or N-H bonds, covalently capturing the target protein.

This guide outlines the workflow for converting a carboxylic acid-bearing ligand into a probe
using this amine, followed by its application in in vivo target engagement studies.

Experimental Workflow Overview

The study of in vivo interactions involves a "Dose-Harvest-Irradiate” strategy. Because UV light
cannot penetrate deep tissues in living animals, the probe is allowed to bind in vivo, and the
covalent crosslinking is triggered ex vivo immediately after tissue harvest.

Workflow Diagram
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Caption: Workflow for generating and deploying spiro-diazirine probes. The critical "freeze-
frame" step occurs at UV irradiation.

Module 1: Probe Synthesis Protocol

Objective: Conjugate 1,2-Diazaspiro[2.3]hex-1-en-5-amine HCI to a ligand of interest.
Reagents Required[4][5][6][7]
e Ligand: Must contain a free Carboxylic Acid (-COOH).

» Building Block: 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride.
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e Coupling Agents: HATU (or EDC/HOBt) and DIPEA (Diisopropylethylamine).
e Solvent: Anhydrous DMF or DCM.

Step-by-Step Synthesis

 Activation: Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and
DIPEA (3.0 eq). Stir for 15 minutes at Room Temperature (RT) to activate the acid.

e Coupling: Add 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (1.1 eq) directly to the
mixture.

o Note: The extra equivalent of DIPEA neutralizes the HCI salt of the amine.

o Reaction: Stir at RT for 2—4 hours. Monitor by LC-MS.[6] The spiro-diazirine is stable under
standard amide coupling conditions.

o Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SOa.
« Purification: Purify via flash chromatography.

o Caution: Avoid prolonged exposure to strong acids or intense light during purification.
Store the purified probe at -20°C in the dark.

Module 2: In Vivo Target Engagement Protocol

Objective: Administer the probe to an animal and capture the drug-target interaction from
specific tissues.

A. Dosing and Distribution

o Preparation: Formulate the probe in a vehicle suitable for the parent drug (e.g., 5% DMSO /
40% PEG400 / 55% Saline).

e Groups:

o Group A (Probe): Administer Probe (e.g., 10-50 mg/kg).
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o Group B (Competition Control): Pre-treat with 5-10x excess of parent drug (non-
photoactive) 30 mins prior to Probe dosing. This validates specificity.

o Group C (Vehicle): Negative control.

o Timepoint: Wait for T_max (time to maximum concentration), typically 1-4 hours, to allow
biodistribution and target binding.

B. Tissue Harvest and Preparation

Speed is critical here to prevent drug dissociation.

o Sacrifice: Euthanize animal according to IACUC guidelines.
o Harvest: Rapidly dissect relevant tissues (tumor, brain, liver).
¢ Processing (Choose one):

o Method A (Lysate): Homogenize tissue immediately in cold PBS (without detergent)
containing protease inhibitors.

o Method B (Live Slices): Slice tissue into 500 pum sections using a vibratome (for
maintaining cellular architecture).

o Plating: Transfer homogenate or slices into a clear, flat-bottom 6-well plate or Petri dish.
Keep on wet ice.

C. UV Crosslinking (The "Freeze" Step)

o Setup: Place the plate on ice under a UV lamp (365 nm, approx. 100W or high-power LED
array). Distance: ~5-10 cm.

e Irradiation: Irradiate for 10-20 minutes.

o Mechanistic Insight: The 365 nm light triggers the loss of N2 from the diazirine, generating
a singlet carbene. This species has a nhanosecond lifetime and will insert into the nearest
covalent bond (the target protein).
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o Dark Control: Keep a portion of the sample wrapped in foil (No UV) to rule out non-specific
chemical reactivity.

o Collection: After irradiation, transfer samples to lysis buffer (e.g., RIPA + 1% SDS) to
solubilize proteins.

Module 3: Analysis (Click Chemistry)

Note: Since the spiro-amine building block lacks a "click” handle (alkyne/azide), the parent
ligand must ideally carry one, or you must use an antibody-based detection method. If your
probe includes a terminal alkyne (common in PAL design), follow this step.

o Click Reaction: To the protein lysate (1-2 mg/mL), add:
o Reporter: Biotin-Azide or Fluorophore-Azide (100 uM).
o Catalyst: CuSOas (1 mM).
o Reducing Agent: TCEP (1 mM).
o Ligand: TBTA (100 uM).
 Incubation: 1 hour at RT with rotation.
 Visualization:
o In-Gel Fluorescence: Run SDS-PAGE and scan for fluorescence.
o Western Blot: Use Streptavidin-HRP if Biotin-Azide was used.

o Mass Spec: Enrich biotinylated proteins on Streptavidin beads, digest with trypsin, and
analyze by LC-MS/MS for target identification.

Data Interpretation & Troubleshooting
Data Presentation Table
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Observation Interpretation Action

Band in "+UV", No band in "-

UV Successful photo-crosslinking. Proceed to competition assay.

Band in "+UV" disappears in S .
- Specific binding event. Validated target.
"Competition"

] ] ] Check probe stability; diazirine
) Probe is reacting chemically ) )
Band present in "-UV" ) might be degrading to
(not photochemically). ) ) i
diazo/diazonium.

- ) Reduce probe concentration or
Smear across lane Non-specific labeling. S
irradiation time.

Critical Quality Checks (Self-Validating)

UV Power: Ensure your UV lamp emits strictly at 365 nm. Lower wavelengths (<300 nm)
damage proteins; higher wavelengths (>400 nm) won't activate the diazirine efficiently.

Temperature Control: Samples must remain on ice during irradiation. Heat generated by the
lamp can cause protein denaturation, releasing the ligand before it crosslinks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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